N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate
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Overview
Description
N-(4,4’-Dimethoxytrityl)-8-nitroguanosine 2’,3’,5’-Triacetate is a chemically modified nucleoside derivative. It is primarily used in the field of nucleic acid chemistry, particularly in the synthesis of oligonucleotides. The compound features a protective group, the 4,4’-dimethoxytrityl group, which is commonly used to protect the hydroxyl groups of nucleosides during chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4’-Dimethoxytrityl)-8-nitroguanosine 2’,3’,5’-Triacetate typically involves multiple steps:
Protection of Guanosine: The guanosine molecule is first protected by the 4,4’-dimethoxytrityl group. This is achieved by reacting guanosine with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.
Nitration: The protected guanosine is then nitrated at the 8-position using a nitrating agent like nitric acid or a mixture of sulfuric acid and nitric acid.
Acetylation: Finally, the hydroxyl groups at the 2’, 3’, and 5’ positions are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems like high-performance liquid chromatography (HPLC) is common in industrial settings.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Substitution: The protective 4,4’-dimethoxytrityl group can be removed under acidic conditions, revealing the free hydroxyl groups.
Hydrolysis: The acetate groups can be hydrolyzed to yield the free hydroxyl groups.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Deprotection: Acidic conditions, such as treatment with trichloroacetic acid, are used to remove the 4,4’-dimethoxytrityl group.
Hydrolysis: Mild basic conditions, such as sodium bicarbonate, are used to hydrolyze the acetate groups.
Major Products:
Amino-derivative: Formed from the reduction of the nitro group.
Free nucleoside: Obtained after deprotection and hydrolysis steps.
Scientific Research Applications
N-(4,4’-Dimethoxytrityl)-8-nitroguanosine 2’,3’,5’-Triacetate is widely used in:
Chemistry: As a building block in the synthesis of oligonucleotides for research and therapeutic purposes.
Biology: In the study of nucleic acid interactions and modifications.
Industry: Used in the production of synthetic DNA and RNA sequences for various applications, including genetic engineering and diagnostics.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into nucleic acid sequences. The protective groups allow for selective reactions at specific sites, facilitating the synthesis of complex oligonucleotides. The nitro group can be reduced to an amino group, which can participate in further chemical modifications or interactions with biological molecules.
Comparison with Similar Compounds
N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate: Similar in structure but with a bromine atom instead of a nitro group.
N-(4,4’-Dimethoxytrityl)-8-aminoguanosine 2’,3’,5’-Triacetate: Contains an amino group instead of a nitro group.
Uniqueness: N-(4,4’-Dimethoxytrityl)-8-nitroguanosine 2’,3’,5’-Triacetate is unique due to the presence of the nitro group, which can be selectively reduced to an amino group, providing additional versatility in chemical synthesis and biological applications.
This compound’s unique properties and versatile applications make it a valuable tool in the fields of chemistry, biology, and medicine
Biological Activity
N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-triacetate is a modified nucleoside that has garnered attention due to its potential biological activities, particularly in the context of oxidative stress and DNA damage. This compound is a derivative of guanosine, where the nitro group at the 8-position of guanine introduces unique chemical properties that can influence its biological interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₅O₇
- Molecular Weight : 405.37 g/mol
This compound features a dimethoxytrityl group which enhances its stability and solubility in biological systems, allowing for better interaction with cellular components.
The biological activity of this compound primarily revolves around its ability to form adducts with DNA and RNA, leading to modifications that can trigger various cellular responses. The nitro group on the guanine moiety is known to participate in redox reactions, generating reactive oxygen species (ROS) that can further modify nucleic acids and proteins.
Key Mechanisms:
- Nitration of Guanine : The introduction of the nitro group at the 8-position leads to the formation of 8-nitroguanine, a known marker of oxidative DNA damage. This modification can interfere with base pairing during DNA replication, potentially leading to mutagenesis .
- Reactive Oxygen Species Generation : The compound can induce oxidative stress by generating ROS, which can damage cellular components including lipids, proteins, and nucleic acids. This is particularly relevant in inflammatory conditions where peroxynitrite is produced .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Genotoxicity : Studies have shown that this compound exhibits genotoxic effects in vitro, leading to increased mutation rates in bacterial models such as Escherichia coli when exposed to oxidative stress conditions .
- Cellular Signaling : The presence of 8-nitroguanosine derivatives has been implicated in modulating cyclic GMP (cGMP) signaling pathways. These pathways are crucial for various physiological processes including vasodilation and neurotransmission .
- Potential Therapeutic Applications : Due to its ability to modify nucleic acids and induce oxidative stress, there is interest in exploring this compound's role in cancer therapy, particularly in targeting tumor cells that exhibit high levels of oxidative stress .
Case Studies
Several studies have investigated the effects of nitrated guanosine derivatives:
- Study on Genotoxic Effects : A study demonstrated that exposure to peroxynitrite resulted in the formation of secondary lesions from 8-oxoGua derivatives, which were found to be highly mutagenic and genotoxic in vivo. This highlights the potential risks associated with compounds like N-(4,4'-Dimethoxytrityl)-8-nitroguanosine under oxidative conditions .
- Impact on Cellular Pathways : Another research effort focused on how nitrated guanine derivatives affect cGMP signaling pathways. The findings suggested that these modifications could lead to altered cellular responses during inflammatory processes .
Summary Table of Biological Activities
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-[[bis(4-methoxyphenyl)-phenylmethyl]amino]-8-nitro-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N6O12/c1-20(44)52-19-28-30(53-21(2)45)31(54-22(3)46)34(55-28)42-32-29(38-36(42)43(48)49)33(47)40-35(39-32)41-37(23-9-7-6-8-10-23,24-11-15-26(50-4)16-12-24)25-13-17-27(51-5)18-14-25/h6-18,28,30-31,34H,19H2,1-5H3,(H2,39,40,41,47)/t28-,30-,31-,34-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZLZVNJVYBEJC-UTBAFCPYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)NC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)NC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36N6O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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